ethyl 2-benzyl-4-hydroxy-5-pyrimidinecarboxylate
Overview
Description
Ethyl 2-benzyl-4-hydroxy-5-pyrimidinecarboxylate is a chemical compound that belongs to the pyrimidinecarboxylic acid family. It is an important intermediate in the synthesis of various pharmaceuticals and biologically active compounds.
Mechanism of Action
The mechanism of action of ethyl 2-benzyl-4-hydroxy-5-pyrimidinecarboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and cancerous processes. It is also believed to have antioxidant properties that help in preventing oxidative damage to the cells.
Biochemical and Physiological Effects:
Ethyl 2-benzyl-4-hydroxy-5-pyrimidinecarboxylate has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the activity of COX-2 enzymes, and induce apoptosis in cancerous cells. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ethyl 2-benzyl-4-hydroxy-5-pyrimidinecarboxylate in lab experiments is its ability to inhibit the activity of certain enzymes and proteins that are involved in the inflammatory and cancerous processes. This makes it a potential candidate for the development of novel anti-inflammatory and anti-cancer drugs. However, one of the limitations of using ethyl 2-benzyl-4-hydroxy-5-pyrimidinecarboxylate in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions that can be explored in the research of ethyl 2-benzyl-4-hydroxy-5-pyrimidinecarboxylate. One of the potential areas of research is the development of novel drug delivery systems that can improve the solubility and bioavailability of the compound. Another potential area of research is the investigation of the compound's potential applications in the treatment of other neurodegenerative disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies can be conducted to elucidate the exact mechanism of action of the compound and to identify potential drug targets for the development of novel therapeutics.
In conclusion, ethyl 2-benzyl-4-hydroxy-5-pyrimidinecarboxylate is an important intermediate in the synthesis of various pharmaceuticals and biologically active compounds. It possesses significant anti-inflammatory, anti-cancer, and anti-viral properties and has potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of the compound and to identify potential drug targets for the development of novel therapeutics.
Scientific Research Applications
Ethyl 2-benzyl-4-hydroxy-5-pyrimidinecarboxylate has been extensively studied for its potential applications in the field of pharmaceuticals and biologically active compounds. It has been found to possess significant anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
ethyl 2-benzyl-6-oxo-1H-pyrimidine-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-2-19-14(18)11-9-15-12(16-13(11)17)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAOLPYZLDWYBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301332021 | |
Record name | ethyl 2-benzyl-6-oxo-1H-pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301332021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47197087 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
188937-22-6 | |
Record name | ethyl 2-benzyl-6-oxo-1H-pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301332021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.